N-(4-(N-(1-(乙磺酰基)-1,2,3,4-四氢喹啉-6-基)磺酰氨基)-3-甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

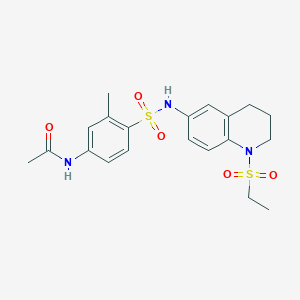

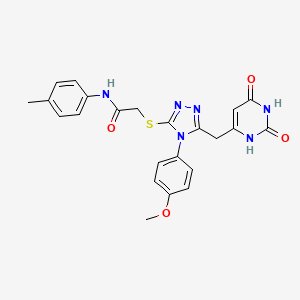

The compound "N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide" is a derivative of arylsulfonamide with potential biological activities. The structural and electronic properties of a similar compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been investigated using computational methods, revealing insights into its electron localization functions and intermolecular interactions in polar liquids . Additionally, a new class of arylsulfonamide-based quinolines, which are structurally related to the compound , has been synthesized and shown to possess antioxidant, antifungal, and antibacterial activities . These findings suggest that the compound of interest may also exhibit significant biological activities.

Synthesis Analysis

The synthesis of arylsulfonamide-based quinolines involves a multi-step process. Starting with the synthesis of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, the nitro group is reduced to an amino group, which is then converted to the corresponding arylsulfonamides by reacting with substituted sulfonyl chlorides . This method could potentially be adapted to synthesize the compound "N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide" by choosing appropriate sulfonyl chloride reagents.

Molecular Structure Analysis

The molecular structure and electron behavior of N-[4-(Ethylsulfamoyl)phenyl]acetamide have been analyzed using Density Functional Theory (DFT) calculations. The study provides detailed information on the optimized geometrical properties, electron localization functions, and intramolecular interactions of the compound . These computational analyses are crucial for understanding the reactivity and potential interaction sites of the molecule, which are essential for its biological activity.

Chemical Reactions Analysis

The reactivity of N-[4-(Ethylsulfamoyl)phenyl]acetamide in different solvents has been evaluated through Molecular Electrostatic Potential (MEP) analysis. The study indicates that the compound's reactivity can be influenced by the solvent environment, which is an important consideration for its biological interactions . The chemical reactions of the compound would likely involve interactions with biological targets, as suggested by molecular docking studies that have shown its potential for fungal and cancer activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been predicted using computational methods. Vibrational spectroscopic assignments were determined through quantum computation, providing insights into the vibrational modes of the molecule . Additionally, the drug-like properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and molecular inspiration values, were predicted, indicating the compound's potential as a pharmaceutical agent . The compound's selectivity and inhibition potency against the COX-2 enzyme have also been evaluated, demonstrating its potential as a COX-2 inhibitor with analgesic activity .

科学研究应用

合成和化学性质

相关四氢异喹啉的合成涉及关键步骤,如 Pummerer 型环化,展示了产生各种具有潜在生物活性的磺酰胺衍生物的潜力 (Toda 等人,2000)。类似地,如在评估其药理特性的衍生物中所见,磺酰胺基团的修饰强调了结构多功能性和产生具有特定生物功能的新化合物的潜力 (Grunewald 等人,2005)。

抗癌活性

磺酰胺衍生物已被合成并评估其抗癌活性,表明结构修饰在实现所需的生物效应中的重要性。例如,新型磺酰胺衍生物对各种癌细胞系表现出细胞毒活性,突出了此类化合物在癌症研究中的潜力 (Ghorab 等人,2015)。另一项研究证明了炔基喹啉磺酰胺衍生物的抗乳腺癌活性,进一步强调了磺酰胺修饰化合物的治疗潜力 (Marciniec 等人,2017)。

抗菌活性

磺酰胺衍生物也因其抗菌特性而受到探索。一项合成新型噻唑、吡啶酮、吡唑和带有磺酰胺部分的色烯衍生物的研究发现,这些化合物表现出有希望的抗菌和抗真菌活性,表明它们在解决微生物感染方面的效用 (Darwish 等人,2014)。

酶抑制

对磺酰胺衍生物的研究也集中在其作为酶抑制剂的作用上,这对于治疗各种疾病具有影响。例如,磺酰基-4-氧代喹啉-3-甲酰胺被合成作为缺陷性囊性纤维化跨膜电导调节器 (CFTR) 氯离子通道门控的增强剂,突出了磺酰胺在囊性纤维化中的治疗潜力 (Suen 等人,2006)。

作用机制

Target of Action

It’s known that sulfonamide derivatives, which this compound is a part of, were the first antimicrobial drugs . They are known to prevent the growth of bacteria .

Mode of Action

The mode of action of sulfonamides, in general, is due to their active metabolite, sulfanilamide, formed in vivo by the reduction of the diazyl bond of the prontosil . This compound, being a sulfonamide derivative, might have a similar mode of action.

Biochemical Pathways

Sulfonamides are known to be a transition state mimetic of peptide hydrolysis and a theoretical motif for potent irreversible inhibitors of cysteine proteases .

Result of Action

Sulfonamides are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities .

属性

IUPAC Name |

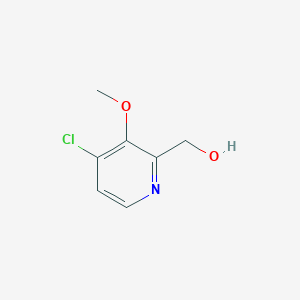

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-4-29(25,26)23-11-5-6-16-13-18(7-9-19(16)23)22-30(27,28)20-10-8-17(12-14(20)2)21-15(3)24/h7-10,12-13,22H,4-6,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZSBTJOHSVJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

amine](/img/structure/B3008738.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)

![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)

![2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid](/img/structure/B3008754.png)